molecular formula C17H23NO6P2 B14659695 Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate CAS No. 52089-41-5

Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate

Cat. No.: B14659695
CAS No.: 52089-41-5
M. Wt: 399.3 g/mol
InChI Key: OGSWOQUSFOJYSO-UHFFFAOYSA-N
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Description

Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of both phosphonate and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphite with diethoxyphosphorylamine under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation . The reaction proceeds via nucleophilic substitution, where the amino group replaces one of the phenoxy groups on the diphenylphosphite.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The product is typically purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a precursor for the preparation of phosphine ligands and catalysts .

Biology and Medicine

It is also being investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .

Industry

In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphite: Similar in structure but lacks the amino group.

    Diethylphosphonate: Contains ethyl groups instead of phenyl groups.

    Phosphonopeptides: Peptide analogs with phosphonate groups.

Uniqueness

Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is unique due to the presence of both phosphonate and amino groups, which confer distinct reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

CAS No.

52089-41-5

Molecular Formula

C17H23NO6P2

Molecular Weight

399.3 g/mol

IUPAC Name

N-diethoxyphosphoryl-1-diphenoxyphosphorylmethanamine

InChI

InChI=1S/C17H23NO6P2/c1-3-21-26(20,22-4-2)18-15-25(19,23-16-11-7-5-8-12-16)24-17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3,(H,18,20)

InChI Key

OGSWOQUSFOJYSO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OCC

Origin of Product

United States

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